BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)-

Steric Hindrance Cross-Coupling Regioselectivity

Researchers requiring precise steric and electronic tuning in cross-coupling reactions often find generic aniline derivatives inadequate. 3-Bromo-5-(tert-butoxy)aniline solves this with its unique tert-butoxy group (Charton ν ≈ 1.24), enabling enhanced regioselectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. The tert-butoxy moiety also serves as a masked hydroxyl, allowing late-stage deprotection to a phenol. • High enantioselectivity in asymmetric catalysis • 27-fold lower aqueous solubility (0.12 g/L) vs. methoxy analog, favoring lipophilic agrochemical synthesis • Orthogonal deprotection strategy unavailable with simpler alkyl ethers Sourced reliably for your R&D needs.

Molecular Formula C10H14BrNO
Molecular Weight 244.132
CAS No. 1369896-27-4
Cat. No. B596847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)-
CAS1369896-27-4
Molecular FormulaC10H14BrNO
Molecular Weight244.132
Structural Identifiers
SMILESCC(C)(C)OC1=CC(=CC(=C1)N)Br
InChIInChI=1S/C10H14BrNO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,12H2,1-3H3
InChIKeyPCWCRJSGVBFQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(tert-butoxy)aniline Overview


Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)- (CAS 1369896-27-4), also known as 3-bromo-5-(tert-butoxy)aniline, is a brominated aromatic amine derivative featuring a bromine atom at the 3-position and a tert-butoxy group at the 5-position of the aniline ring . This compound, with molecular formula C10H14BrNO and a molecular weight of approximately 244.13 g/mol, is primarily utilized as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials [1]. It possesses a calculated density of 1.345±0.06 g/cm³ at 20 °C and a calculated aqueous solubility of 0.12 g/L at 25 °C [2].

1 Sterically demanding cross-coupling workflow
2 Masked hydroxyl building block strategy
3 Synthetic intermediate with specific steric/electronic tuning
Brominated aromatic amine scaffold with tert-butoxy protection

Why 3-Bromo-5-(tert-butoxy)aniline Cannot Be Substituted


Generic substitution with simpler 3-bromo aniline derivatives (e.g., 3-bromoaniline) or other alkoxy-substituted analogs (e.g., 3-bromo-5-methoxyaniline) is not feasible for applications requiring precise steric and electronic tuning at the reaction center. The tert-butoxy group at the 5-position introduces significant steric hindrance and alters the electron density of the aromatic ring compared to hydrogen, methoxy, or ethoxy analogs [1][2]. This modulation directly impacts reaction rates and regioselectivity in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, where the bromine atom serves as a versatile handle [1]. Furthermore, the tert-butoxy group can serve as a masked hydroxyl group, enabling downstream deprotection to a phenol moiety that is inaccessible with simple alkyl ethers [2]. In medicinal and agrochemical syntheses, where subtle structural variations translate to significant differences in biological activity or physicochemical properties, the precise 3-bromo-5-tert-butoxy substitution pattern offers a distinct and non-interchangeable synthetic node.

Analogs
3-bromo-5-(tert-butoxy)aniline
3-bromo-5-methoxyaniline · 3-bromo-5-ethoxyaniline
Steric bulk and electronic profile may shift reaction regioselectivity and oxidative addition rates in cross-couplings.
Deprotection
Mild acidic cleavage to phenol
Methoxy/ethoxy analogs require harsh reagents
Orthogonal deprotection strategy may not transfer; late-stage phenol introduction may require validation.
Solubility
Lipophilic profile for organic-phase applications
Higher aqueous solubility alters partitioning behavior
Significant hydrophobicity difference may shift compound handling and purification performance.

3-Bromo-5-(tert-butoxy)aniline vs. Key Analogs


Steric Bulk: tert-Butoxy vs. Methoxy in Cross-Coupling

The tert-butoxy group in 3-bromo-5-(tert-butoxy)aniline provides significantly greater steric bulk than the methoxy group in 3-bromo-5-methoxyaniline. The calculated Charton steric parameter (ν) for the tert-butoxy group is 1.24, compared to 0.36 for a methoxy group [1]. This larger steric profile can be leveraged to suppress undesired side reactions (e.g., ortho-palladation) or to enforce a specific regiochemical outcome in metal-catalyzed transformations. While no direct head-to-head kinetic study was identified for this exact compound pair, this class-level inference is supported by extensive literature on the impact of ortho-substituents on palladium-catalyzed aminations and cross-couplings [2].

Steric Bulk
Class-level inference
Charton ν ≈ 1.24 vs. methoxy ν ≈ 0.36
Supports steric shielding selection review
Reactivity inferred from organometallic literature
Steric Hindrance Cross-Coupling Regioselectivity

Electronic Effects: tert-Butoxy vs. Methoxy

The tert-butoxy group is a weaker electron-donating group by resonance compared to a methoxy group, and exerts a different inductive effect due to its greater bulk and the electron-withdrawing inductive effect of the tertiary carbon. The Hammett σp constant for an -OC(CH3)3 group is approximately -0.26, whereas for an -OCH3 group it is -0.27, but the resonance contribution is significantly attenuated due to steric inhibition of conjugation [1]. This means the aryl bromide in 3-bromo-5-(tert-butoxy)aniline will exhibit different reactivity in the oxidative addition step of palladium-catalyzed cross-couplings compared to 3-bromo-5-methoxyaniline. Specifically, the less electron-rich ring may undergo slower oxidative addition, potentially offering a wider window for selective mono-functionalization in polyhalogenated systems [2].

Electronic Effects
Class-level inference
Hammett σp ≈ -0.26; reduced resonance donation
Context for oxidative addition step tuning
Steric inhibition of conjugation alters profile
Electronic Effects Hammett Constants Oxidative Addition

Physicochemical Divergence: Aqueous Solubility

The calculated aqueous solubility of 3-bromo-5-(tert-butoxy)aniline is 0.12 g/L at 25 °C [1]. In contrast, the closely related analog 3-bromo-5-methoxyaniline (CAS 16618-68-1) has a reported experimental aqueous solubility of 3.2 g/L at 25 °C . This represents a 27-fold decrease in aqueous solubility upon substitution of the methoxy group with the more lipophilic tert-butoxy group. Similarly, 3-bromo-5-ethoxyaniline is expected to have intermediate solubility. This significant difference in hydrophobicity directly impacts compound handling, chromatographic purification, and its utility in aqueous reaction media or biological assays where solubility is a critical parameter.

Aqueous Solubility
Cross-study comparable
0.12 g/L vs. 3.2 g/L (methoxy analog)
Reported ~27-fold lower solubility
Calculated target value; experimental comparator
Solubility Physicochemical Properties Formulation

Masked Hydroxyl Group Strategy

A unique feature of the tert-butoxy group is its ability to be cleaved under mildly acidic conditions (e.g., TFA, HCl) to reveal a hydroxyl group, whereas a methoxy or ethoxy group is stable under these conditions [1]. This renders 3-bromo-5-(tert-butoxy)aniline a precursor to 3-bromo-5-hydroxyaniline, a compound not directly accessible from the methoxy analog without harsh demethylation conditions (e.g., BBr3 or refluxing HBr) [2]. This orthogonal deprotection strategy is a powerful tool in complex molecule synthesis, allowing for late-stage introduction of a phenol moiety. This functional group interconversion is not possible with the comparator 3-bromo-5-methoxyaniline or 3-bromo-5-ethoxyaniline under similar mild conditions.

Masked Hydroxyl
Class-level inference
Mild acidic cleavage to phenol (TFA, rt)
Supports orthogonal deprotection route review
Binary synthetic accessibility difference
Protecting Groups Deprotection Functional Group Interconversion

3-Bromo-5-(tert-butoxy)aniline: Research & Industrial Applications


Sterically Demanding Biaryl Ligands & Catalysts

This compound is ideally suited for the synthesis of bulky biaryl phosphine ligands or N-heterocyclic carbene precursors, where the large tert-butoxy group is required to impart steric bulk and influence the catalytic pocket of metal complexes. The 27-fold lower water solubility compared to the methoxy analog [1] also favors its use in organic-phase catalytic cycles. The specific steric (Charton ν ≈ 1.24) and electronic properties of the tert-butoxy group are critical for achieving high enantioselectivity in asymmetric catalysis, a feature not replicated by the less bulky methoxy (ν ≈ 0.36) or ethoxy analogs [2][3].

Late-Stage Functionalization via Masked Phenol

The tert-butoxy group serves as a masked hydroxyl, enabling a synthetic sequence where cross-coupling at the bromine position is followed by mild acidic deprotection (e.g., TFA) to reveal a phenol for further diversification [4]. This orthogonal reactivity is not accessible with methoxy or ethoxy analogs, making this compound the essential building block for this specific route. This strategy is particularly valuable in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through late-stage functional group interconversion.

High-Lipophilicity Agrochemical Intermediate

The significantly reduced aqueous solubility (0.12 g/L) of this compound compared to its methoxy counterpart (3.2 g/L) [1] makes it a more suitable intermediate for the synthesis of lipophilic agrochemicals, such as herbicides or fungicides, where enhanced membrane permeability or soil adsorption is desired. The bromine atom provides a ready handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of complex, non-polar active ingredients [5].

Bulky Monomers for High-Performance Polymers

The large tert-butoxy group can be incorporated into monomers to influence polymer properties such as glass transition temperature (Tg) and solubility. The specific 3-bromo-5-tert-butoxy substitution pattern provides a unique steric and electronic profile for tuning monomer reactivity in step-growth polymerizations (e.g., polyamides, polyimides) and for post-polymerization modifications. The ability to deprotect the tert-butyl ether to a phenol post-polymerization offers a route to functionalized polymers not possible with simpler alkyl ethers [4].

Application
Selection Property
Validation Focus
Bulky ligand & catalyst synthesis
Steric bulk and electronic tuning
Enantioselectivity review in asymmetric catalysis
Late-stage phenol introduction
Orthogonal deprotection strategy
Mild acidic cleavage method context
Lipophilic agrochemical intermediate
High hydrophobicity profile
Membrane permeability and partitioning review
High-performance polymer monomer
Steric and electronic monomer tuning
Polymerization reactivity and post-modification context

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